molecular formula C22H16N4O3 B2463991 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide CAS No. 476317-08-5

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2463991
CAS No.: 476317-08-5
M. Wt: 384.395
InChI Key: XRCWCAYQOHZJBZ-SDNWHVSQSA-N
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Description

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a benzimidazole moiety linked to a nitrophenyl acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Acrylamide Formation: The benzimidazole derivative is then reacted with an acrylamide derivative under basic conditions to form the desired acrylamide compound.

    Nitration: The final step involves the nitration of the acrylamide compound to introduce the nitro group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by interacting with specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Di(1H-imidazol-1-yl)benzene: A compound with similar structural features but lacking the nitrophenyl group.

    4,4’-Bis(1-phenyl)-1H-phenanthro[9,10-d]imidazole: A phenanthroimidazole-based material with different electronic and optical properties.

Uniqueness

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both the benzimidazole and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-21(14-11-15-9-12-16(13-10-15)26(28)29)23-18-6-2-1-5-17(18)22-24-19-7-3-4-8-20(19)25-22/h1-14H,(H,23,27)(H,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCWCAYQOHZJBZ-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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